

(4-(1-Cyanocyclopropyl)phenyl)boronic acid

molecular weight and formula

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Compound of Interest

Compound Name: (4-(1-Cyanocyclopropyl)phenyl)boronic acid

Cat. No.: B577450

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Technical Guide: (4-(1-Cyanocyclopropyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(1-Cyanocyclopropyl)phenyl)boronic acid is a specialized organic compound that holds significant promise in the fields of medicinal chemistry and materials science. As a derivative of phenylboronic acid, its unique structure, featuring a cyanocyclopropyl substituent, makes it a valuable building block in organic synthesis. This guide provides an in-depth overview of its chemical properties, a representative synthetic application, and the mechanistic pathway of its most common reaction type.

Core Compound Data

The fundamental physicochemical properties of **(4-(1-Cyanocyclopropyl)phenyl)boronic acid** are summarized below.

Property	Value
Chemical Formula	C ₁₀ H ₁₀ BNO ₂ [1]
Molecular Weight	187.01 g/mol [1]
CAS Number	1217501-00-2 [1]

Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of arylboronic acids, including **(4-(1-Cyanocyclopropyl)phenyl)boronic acid**, is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex molecules such as biaryls, which are prevalent in pharmaceuticals and functional materials.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl boronic acid with an aryl halide.

Materials:

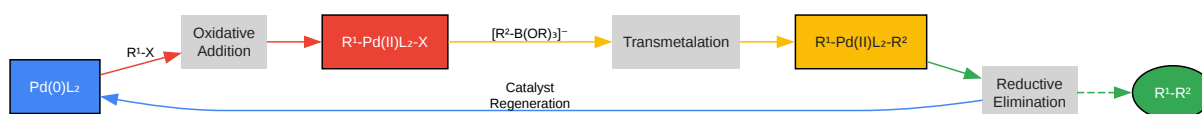
- Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
- **(4-(1-Cyanocyclopropyl)phenyl)boronic acid** (1.2 - 1.5 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
- Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

- To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, **(4-(1-Cyanocyclopropyl)phenyl)boronic acid**, palladium catalyst, and base.
- Add the anhydrous solvent via syringe.
- Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography, to yield the desired biaryl compound.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.^{[2][3]}



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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Description of the Catalytic Cycle:

- **Oxidative Addition:** The active Pd(0) catalyst reacts with the aryl halide (R^1-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.^[2]
- **Transmetalation:** In the presence of a base, the boronic acid forms a boronate complex, which then transfers its organic group (R^2) to the palladium center, displacing the halide. This is the transmetalation step.
- **Reductive Elimination:** The two organic groups (R^1 and R^2) on the palladium complex are eliminated to form the new carbon-carbon bond of the final product (R^1-R^2). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.^[2]

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